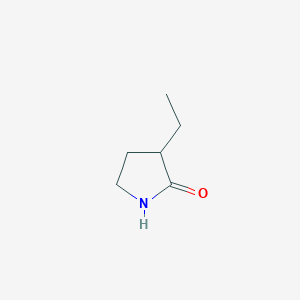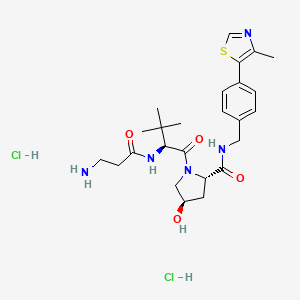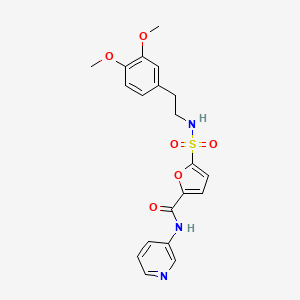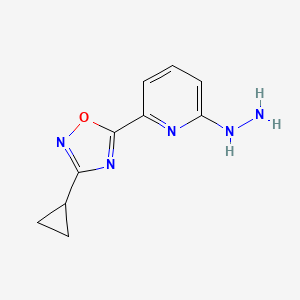
3-Ethyl-2-Pyrrolidinon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-pyrrolidinone is a type of heterocyclic compound . It is a five-membered lactam present in both natural and synthetic compounds .
Synthesis Analysis
The synthesis of pyrrolidinones, including 3-Ethyl-2-pyrrolidinone, offers a great scope in the field of medicinal chemistry . A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results .Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-pyrrolidinone is characterized by a five-membered lactam . The structure and energetics of pyrrolidinones have been studied using high-level ab initio quantum chemical calculations .Chemical Reactions Analysis
A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results . The main product is formed favorably following the potential energy surface (PES) via the lowest ΔG# pathway in both the gas-phase and an ethanol solvent model .Wissenschaftliche Forschungsanwendungen
Isolierung von Flavanolen aus Weißtee
3-Ethyl-2-Pyrrolidinon-substituierte Flavanole (EPSF) sind Marker-Verbindungen für langfristig gelagerte Weißtees . In einer Studie wurden zwei repräsentative epimere EPSF-Verbindungen aus Weißtee mit Hilfe der Zentrifugal-Partitionschromatographie isoliert . Der EPSF-Gehalt in Weißtees könnte auch zur Vorhersage der Lagerungsdauer verwendet werden .
Hemmung von α-Glucosidase
Die aus Weißtee isolierten Verbindungen, R- und S-EGCG-cThea, zeigten in vitro Hemmeffekte auf α-Glucosidase . Dies deutet auf mögliche Anwendungen im Management von Diabetes hin, da α-Glucosidase-Inhibitoren zur Kontrolle des Blutzuckerspiegels eingesetzt werden.
Synthese von Alkaloiden und β-Aminosäuren
Pyrrolidin-2-one, eine Klasse von Verbindungen, zu der auch this compound gehört, wurden bei der Synthese verschiedener Alkaloide und ungewöhnlicher β-Aminosäuren wie Statin und dessen Derivate eingesetzt .
Biologische Aktivitäten von Pyrrolon- und Pyrrolidinon-Derivaten
Pyrrolon- und Pyrrolidinon-Derivate zeigen vielfältige biologische Aktivitäten wie entzündungshemmende, schmerzlindernde, antibakterielle, kardiotoxische, antimykobakterielle, antidepressive, antivirale, antitumorale und andere Aktivitäten . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Verbindungen eingesetzt werden könnte, die gegen verschiedene Infektionen und Krankheiten wirksam sind.
Gewinnung und Reinigung von Acetylenen, Olefinen und Diolefinen
Im großen Maßstab findet this compound Anwendung bei der Gewinnung und Reinigung von Acetylenen, Olefinen und Diolefinen . Dies ist besonders wichtig in der petrochemischen Industrie.
Extraktion von Aromaten aus Einsatzstoffen
This compound wird auch zur Extraktion von Aromaten aus Einsatzstoffen verwendet . Dieser Prozess ist entscheidend bei der Produktion von aromatischen Verbindungen für verschiedene industrielle Anwendungen.
Wirkmechanismus
Target of Action
3-Ethyl-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered lactam present in both natural and synthetic compounds It’s known that pyrrolidinone derivatives can interact with various biological targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
For instance, some pyrrolidinones act as penetration enhancers due to their effects on the intercellular lipid bilayers in the stratum corneum . They penetrate into this region in such amounts that they alter the solubilizing ability of this site, thereby promoting drug partition into the skin .
Biochemical Pathways
Pharmacokinetics
Pyrrolidinone derivatives are generally known for their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Safety and Hazards
Zukünftige Richtungen
Pyrrolones and pyrrolidinones, including 3-Ethyl-2-pyrrolidinone, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Eigenschaften
IUPAC Name |
3-ethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMHTFPJMSUDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-92-7 |
Source


|
| Record name | 3-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413988.png)
![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)

![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)



